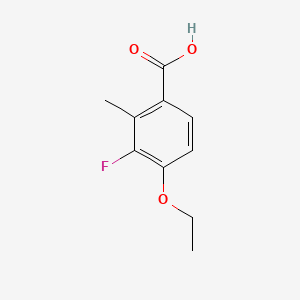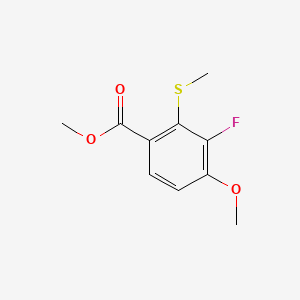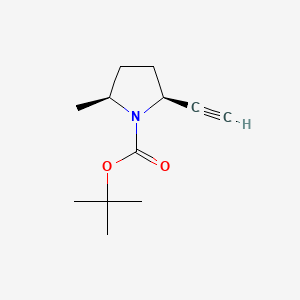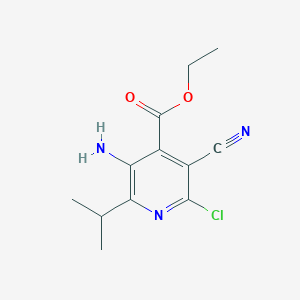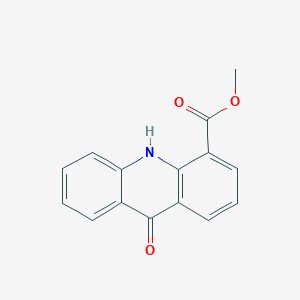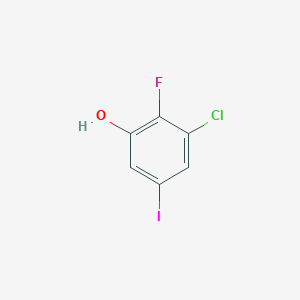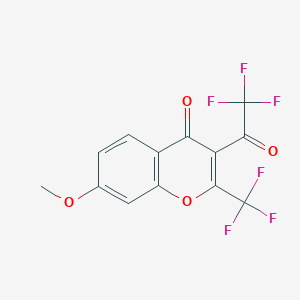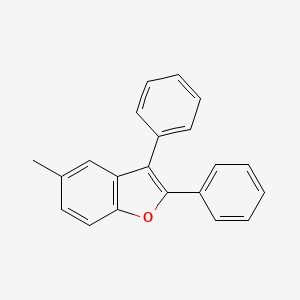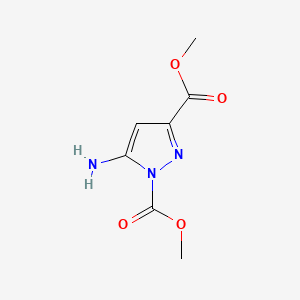
Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate. This reaction typically occurs under reflux conditions in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Aplicaciones Científicas De Investigación
Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of Dimethyl 5-amino-1H-pyrazole-1,3-dicarboxylate.
3,5-Dimethylpyrazole: Another pyrazole derivative with similar chemical properties.
1-Cyanoacetyl-3,5-dimethylpyrazole: A related compound used in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylate groups make it particularly versatile in forming various derivatives and conjugates, enhancing its utility in research and industrial applications.
Propiedades
Fórmula molecular |
C7H9N3O4 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
dimethyl 5-aminopyrazole-1,3-dicarboxylate |
InChI |
InChI=1S/C7H9N3O4/c1-13-6(11)4-3-5(8)10(9-4)7(12)14-2/h3H,8H2,1-2H3 |
Clave InChI |
BLADCLSOTRSKDZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN(C(=C1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
